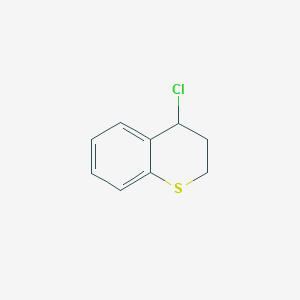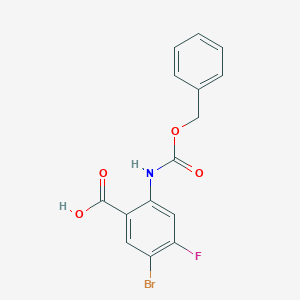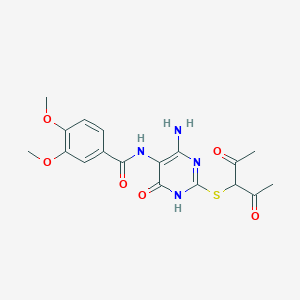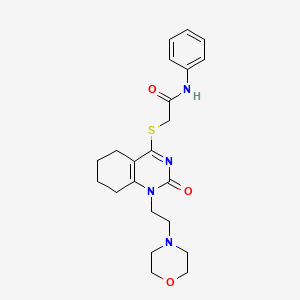
4-chloro-3,4-dihydro-2H-1-benzothiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3,4-dihydro-2H-1-benzothiopyran is a useful research compound. Its molecular formula is C9H9ClS and its molecular weight is 184.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyseur pour la synthèse de 9-aryl-1,8-dioxo-octahydroxanthènes
Un nouveau réactif N-bromo sulfonamide, à savoir la N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxyde, a été synthétisé et utilisé comme nouveau catalyseur très efficace pour la préparation de dérivés de 9-aryl-1,8-dioxo-octahydroxanthène par réaction de condensation de la dimédone (5,5-diméthylcyclohexane-1,3-dione) et de divers arylaldéhydes .
Catalyseur pour la synthèse de dérivés de 4H-pyran, pyranopyrazole et pyrazolo[1,2-b]phtalazine
La N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxyde (DCDBTSD) en tant que catalyseur hautement efficace et homogène a été appliquée avec succès pour la synthèse de dérivés de 4H-pyran, pyranopyrazole et pyrazolo[1,2-b]phtalazine par une réaction multi-composants (MCR) en un seul pot dans l'eau .
Synthèse d'inhibiteurs puissants et sélectifs de la myéloperoxydase
Le 2,3-dihydropyran est utilisé dans la synthèse d'inhibiteurs puissants et sélectifs de la myéloperoxydase utiles comme oxydants antimicrobiens .
Synthèse de ligands sélectifs du récepteur σ1
Le 2,3-dihydropyran est également utilisé pour synthétiser de nouveaux ligands sélectifs du récepteur σ1 .
Mécanisme D'action
Target of Action
The primary target of the compound 4-chloro-3,4-dihydro-2H-1-benzothiopyran is the calcium channels in the heart and smooth muscle of the coronary and peripheral vasculature . These channels are specialized pathways that allow the entry of calcium into cells .
Mode of Action
This compound acts as a calcium channel blocker . It binds to L-type calcium channels, blocking the inward movement of calcium . This prevents the calcium ions needed for muscle contraction from entering the cells of smooth and cardiac muscle .
Biochemical Pathways
The action of this compound affects the calcium signaling pathway. By blocking the entry of calcium into cells, it disrupts the normal function of calcium in maintaining the tone of smooth muscle and in the contraction of the myocardium .
Result of Action
The result of this compound’s action is a decrease in intracellular calcium, leading to a reduction in muscle contraction .
Analyse Biochimique
Biochemical Properties
4-chloro-3,4-dihydro-2H-1-benzothiopyran plays a significant role in biochemical reactions, particularly as a calcium channel blocker. This compound interacts with L-type calcium channels, which are crucial for the regulation of calcium influx into cells. By binding to these channels, this compound inhibits the entry of calcium ions, thereby reducing intracellular calcium levels . This interaction is essential for its pharmacological effects, as it helps in modulating muscle contraction and cardiac function. Additionally, this compound may interact with other proteins and enzymes involved in calcium signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In smooth muscle cells, this compound reduces muscle contraction by lowering intracellular calcium levels. This effect is particularly beneficial in the context of cardiovascular diseases, where excessive muscle contraction can lead to hypertension. In cardiac cells, this compound decreases cardiac contractility, which can be useful in managing conditions such as angina and arrhythmias . Furthermore, this compound influences cell signaling pathways by modulating calcium-dependent enzymes and proteins, thereby affecting gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of L-type calcium channels. By binding to these channels, the compound prevents the influx of calcium ions into the cell, leading to a decrease in intracellular calcium concentration . This inhibition affects various calcium-dependent processes, including muscle contraction, enzyme activation, and gene expression. Additionally, this compound may interact with other biomolecules, such as calmodulin and protein kinases, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on calcium channels . Prolonged exposure to this compound may lead to adaptive changes in cells, such as upregulation of calcium channels or alterations in calcium signaling pathways. These long-term effects are essential considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits calcium channels, leading to reduced muscle contraction and cardiac contractility . At higher doses, this compound may exhibit toxic effects, such as excessive inhibition of calcium channels, resulting in hypotension and bradycardia. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to calcium signaling. The compound interacts with enzymes and cofactors that regulate calcium homeostasis, such as calcium ATPases and calcium-binding proteins . By modulating these pathways, this compound influences metabolic flux and metabolite levels, contributing to its overall pharmacological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as calcium channels in muscle and cardiac cells . The distribution of this compound is crucial for its efficacy, as it ensures that the compound reaches its intended targets and exerts its pharmacological effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with calcium channels and other calcium-dependent proteins . This localization is essential for its activity, as it allows the compound to effectively inhibit calcium influx and modulate cellular functions. Additionally, post-translational modifications and targeting signals may influence the precise localization and activity of this compound within specific cellular compartments.
Propriétés
IUPAC Name |
4-chloro-3,4-dihydro-2H-thiochromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIFKIVRZQSVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(Aminomethyl)phenyl]-2-iodobenzamide](/img/structure/B2579486.png)

![2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2579492.png)
![2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2579493.png)

![2-cyano-N-(3-methoxypropyl)-3-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}prop-2-enamide](/img/structure/B2579497.png)





![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2579507.png)
![8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B2579508.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579509.png)
